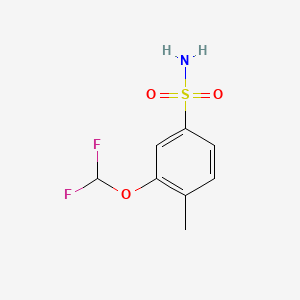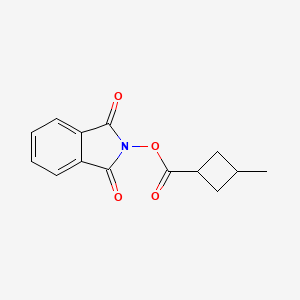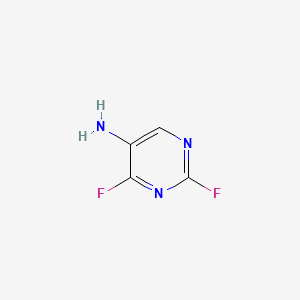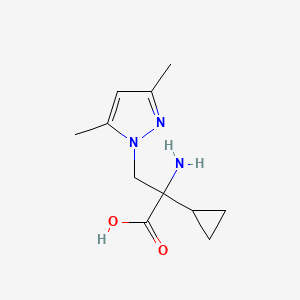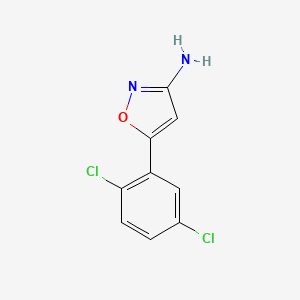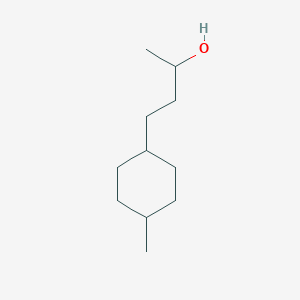
4-(4-Methylcyclohexyl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylcyclohexyl)butan-2-ol is an organic compound with the molecular formula C11H22O. It is a secondary alcohol with a cyclohexane ring substituted with a methyl group and a butanol chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylcyclohexyl)butan-2-ol can be achieved through several methods. One common method involves the reaction of styrene with isopropanol at elevated temperatures to obtain 2-methyl-4-phenyl-2-butanol. This intermediate is then subjected to heterogeneously catalyzed hydrogenation over a catalyst suitable for ring hydrogenation of aromatics . Another method involves the conversion of 3-cyclohexylpropanoic acid to the acid chloride, which is then reacted with methyllithium to give this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylcyclohexyl)butan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form alkanes.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride to form alkyl halides.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alkanes, and alkyl halides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(4-Methylcyclohexyl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(4-Methylcyclohexyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo protonation and deprotonation reactions, leading to the formation of carbocations. These carbocations can then participate in various chemical reactions, influencing the compound’s overall reactivity and effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methylcyclohexanemethanol
- 4-Methylcyclohexylmethanol
- 4-(4-Methylcyclohexyl)butan-2-one
Uniqueness
4-(4-Methylcyclohexyl)butan-2-ol is unique due to its specific structure, which combines a cyclohexane ring with a butanol chain. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H22O |
|---|---|
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
4-(4-methylcyclohexyl)butan-2-ol |
InChI |
InChI=1S/C11H22O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h9-12H,3-8H2,1-2H3 |
Clé InChI |
LLXWSIGQLALHCB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)CCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


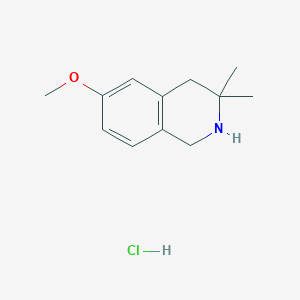
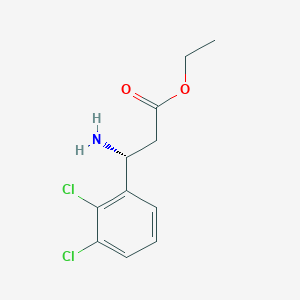
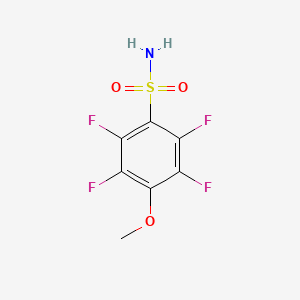
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid](/img/structure/B13521546.png)
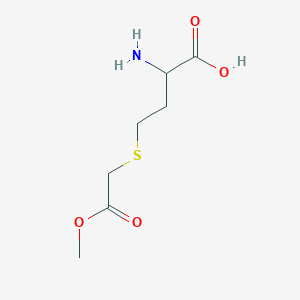
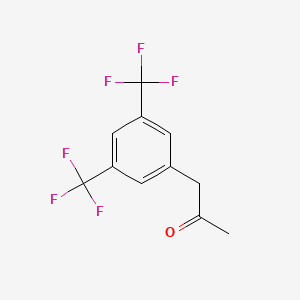
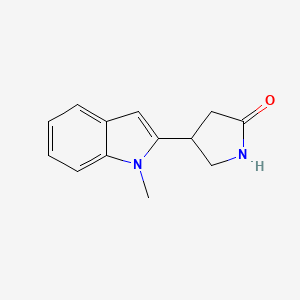
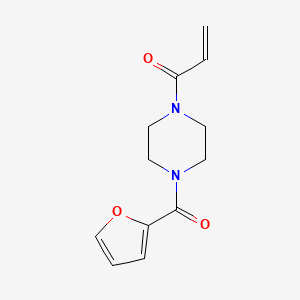
![1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B13521572.png)
